molecular formula C8H7NO3 B1677836 Oxanilic acid CAS No. 500-72-1

Oxanilic acid

Cat. No. B1677836
CAS RN: 500-72-1
M. Wt: 165.15 g/mol
InChI Key: PQJZHMCWDKOPQG-UHFFFAOYSA-N
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Description

Oxanilic acid is an organic compound with the molecular formula C8H7NO3 . It is a crystalline acid obtained by heating oxalic acid with aniline . The average mass of Oxanilic acid is 165.146 Da .


Molecular Structure Analysis

Oxanilic acid has a molecular structure that includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its structure also contains 19 total bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Oxanilic acid has a density of 1.4±0.1 g/cm3 and a molar refractivity of 42.1±0.3 cm3 . It also has a polar surface area of 66 Å2 and a polarizability of 16.7±0.5 10-24 cm3 . The water solubility of Oxanilic acid is 8.241g/L at 25 ºC .

Scientific Research Applications

Adsorption of Pesticides

Oxanilic acid (OXA) is a degradation product of the herbicide metolachlor . It has been found that activated carbons can be used to adsorb OXA from aqueous solutions . This is particularly useful in the removal of not only the herbicide metolachlor, but also its degradation compounds from contaminated wastewater .

Groundwater Contamination

The degradation of metolachlor in water leads to the formation of metolachlor oxanilic acid (OXA) and metolachlor ethane sulfonic acid (ESA) . These compounds are commonly found in groundwater at concentrations higher than that of metolachlor . This highlights the role of OXA in the study of groundwater contamination.

Study of Microbial Enzymes

The ability of microbial enzymes to degrade oxalates, such as oxanilic acid, is an important factor in various fields . This includes the prevention of kidney stones, as a diagnostic tool for determining oxalic acid content, and as an antifungal factor against plant pathogenic fungi .

Improvement of Agricultural Quality

Microorganisms capable of oxalotrophy, i.e., the ability to utilize oxalates such as oxanilic acid as a carbon source, can be used to improve the quality of agricultural production .

Environmental Protection

The efficient adsorption of OXA, even at low initial concentrations, allows a removal efficiency of up to 80% . This reveals promising perspectives for the use of biomass-derived carbon materials for the elimination of not only the herbicide metolachlor, but also its degradation compounds from contaminated wastewater .

Study of Adsorbent Materials

The study of the adsorption capacities of different materials for OXA can provide insights into the properties of these materials . For example, it has been found that carbon materials chemically activated by potassium carbonate show higher adsorption capacities for OXA .

Safety and Hazards

Oxanilic acid is a colorless, poisonous substance. It’s a caustic chemical that can cause severe damage, such as burns or ulcers, on contact . Prolonged skin contact or excessive ingestion or inhalation of Oxalic acid can be dangerous .

Future Directions

Oxanilic acid, as a degradation product of the herbicide metolachlor, has been studied for its removal from contaminated wastewater using activated carbons . This suggests potential future directions in the field of environmental remediation.

Mechanism of Action

Target of Action

Oxanilic acid, also known as Oxolinic acid, is a quinolone antibiotic . The primary target of Oxanilic acid is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial growth .

Mode of Action

Oxanilic acid interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication . As a result, bacterial growth is halted .

Biochemical Pathways

It is known that the compound interferes with dna replication in bacteria by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, thereby controlling the spread of the infection .

Pharmacokinetics

It is known that after oral administration, oxanilic acid is rapidly absorbed from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing .

Result of Action

The inhibition of DNA gyrase by Oxanilic acid leads to the prevention of bacterial DNA replication . This results in the cessation of bacterial growth and the control of bacterial infections . Additionally, Oxanilic acid also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .

Action Environment

The action of Oxanilic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other substances, such as other medications or food, can also impact the absorption and effectiveness of Oxanilic acid .

properties

IUPAC Name

2-anilino-2-oxoacetic acid
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InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZHMCWDKOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO3
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DSSTOX Substance ID

DTXSID4060105
Record name 2-Oxo-2-(phenylamino)acetic acid
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Molecular Weight

165.15 g/mol
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Physical Description

Solid; [Matrix Scientific MSDS]
Record name Oxanilic acid
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Product Name

Oxanilic acid

CAS RN

500-72-1
Record name Oxanilic acid
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Record name Acetic acid, 2-oxo-2-(phenylamino)-
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Synthesis routes and methods I

Procedure details

A solution of KOH (1.68 g, 30 mmol) in water (25 mL) and MeOH (25 mL) was added to Intermediate 1 (5.8 g, 30 mmol), and the resulting mixture was stirred for 18 hours at room temperature. The reaction was diluted with water, then extracted with EtOAc. The aqueous layer was cooled in an ice bath, acidified with 1N HCl, extracted with EtOAc, dried (Na2SO4), and concentrated in vacuo to provide 3.8 g (77%) of a colorless solid. 1H NMR (DMSO-d6) δ: 7.1–7.8 (m, 6H), 10.5 (s, 1H); MS ES+m/e 166.0 (p+1), ES−m/e 164.1 (p−1). Anal. Calcd for C8H7NO3: C, 58.18; H, 4.27; N, 8.48. Found: C, 57.99; H, 4.25; N, 8.46.
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Ethyl oxanilate 83 (Aldrich, 1.0 g, 1.0 eq) in 12 mL of THF was treated dropwise with a 1N NaOH solution (5.70 mL, 1.1 eq) resulting in a white precipitate. After stirring for 3 hours at RT, 0.5N HCl and ethyl acetate were added, the organic layer separated, washed with 0.5N HCl and brine and then dried over sodium sulfate, filtered, and concentrated to give 712 mg (68%) of N-phenyl oxalamic acid 84 as a white solid with consistent analytical data. FIA M+H=166.0, M−H=163.9; 1H NMR (DMSO-d6) δ 10.70 (s, 1H), 7.75 (m, 2H), 7.35 (m, 2H), 7.15 (m, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are oxanilic acids primarily studied for in a biological context?

A1: Oxanilic acid esters and N-heteroaryl oxamic acid esters have demonstrated antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. []

Q2: How does the esterification of the oxanilic acid moiety affect its oral activity?

A2: Hydrolysis of the ester from the oxanilic ester moiety leads to a loss of oral activity. []

Q3: How do oxanilic acid derivatives, specifically WP-871, interact with mast cells to exert anti-allergic effects?

A3: WP-871, a metabolite of the antiallergic drug tazanolast, inhibits the release of histamine from rat mast cells. It achieves this by:

  • Dose-dependently inhibiting compound 48/80-induced histamine release. []
  • Inhibiting compound 48/80-induced calcium uptake into mast cells. []
  • Suppressing compound 48/80-induced protein kinase C translocation. []
  • Inhibiting inositol trisphosphate production. []

Q4: Does WP-871 influence cAMP levels in mast cells?

A4: No, WP-871 does not appear to affect cAMP content in mast cells. []

Q5: What is the role of the oxanilic acid moiety in the antiallergic activity of tazanolast (WP-833)?

A5: Research suggests that the oxanilic acid moiety plays a crucial role in the antiallergic effects of tazanolast. Its metabolite, 3'-(1H-tetrazol-5-yl)oxanilic acid (MTCC), demonstrates comparable activity to WP-833 in inhibiting rat and guinea pig homologous passive cutaneous anaphylaxis (PCA). []

Q6: How does the butyl ester group in tazanolast (WP-833) contribute to its efficacy?

A6: While MTCC exhibits similar activity to WP-833, it requires a six-fold higher dose for comparable efficacy when administered orally. This suggests that the butyl ester group in WP-833 significantly enhances its absorption from the gastrointestinal tract. [, ]

Q7: What are the metabolic pathways of 4-bromoaniline and 4-bromoacetanilide in rats, and how do they relate to oxanilic acid?

A8: Studies in rats show that both 4-bromoaniline and its N-acetanilide are metabolized similarly. 2-amino-5-bromophenylsulphate is the primary metabolite, with several others showing modification of the N-acetyl group. Interestingly, an unusual N-oxanilic acid metabolite was identified, highlighting the potential for oxanilic acid formation in the metabolic pathways of these compounds. []

Q8: Are oxanilic acid derivatives of herbicides commonly found in the environment?

A9: Yes, oxanilic acid derivatives, specifically those of chloroacetanilide herbicides like metolachlor, acetochlor, and alachlor, are frequently detected in environmental samples. [, , , , , , ]

Q9: Why are chloroacetanilide herbicide degradation products, such as oxanilic acids, significant in environmental monitoring?

A10: These degradation products, including oxanilic acids, often persist in the environment for extended periods, sometimes exceeding the persistence of the parent herbicides. Their presence can indicate past herbicide use and potential long-term impacts on water quality. [, , , , , , , ]

Q10: How do the concentrations of chloroacetanilide herbicide degradation products, including oxanilic acids, compare to their parent compounds in groundwater?

A11: Studies in Iowa have shown that the sulfonic and oxanilic acid metabolites of chloroacetanilide herbicides are often found at much higher concentrations in groundwater compared to their parent compounds. []

Q11: What is the significance of detecting neutral chloroacetamide herbicide degradates in environmental samples?

A12: While ionic degradation products like oxanilic acids are frequently monitored, neutral degradates are often overlooked. Research in the Chesapeake Bay revealed the presence of various neutral chloroacetamide degradates, often at higher concentrations than the parent compounds. This highlights their potential as environmental contaminants and the need for further investigation. []

Q12: Are there analytical methods available to specifically detect and quantify oxanilic acid derivatives of herbicides in environmental matrices?

A13: Yes, analytical methods have been developed for the detection and quantification of oxanilic acid derivatives of herbicides in various matrices like water and soil. These methods typically involve solid-phase extraction followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , ]

Q13: How are oxanilic acids typically synthesized?

A14: A common method involves reacting an aniline derivative with an oxalyl halide (like oxalyl chloride) or an oxalic acid ester. [, , ] For example, ethyl and phenyl oxanilates can be synthesized from N-(2-bromobenzyl)anilines by reacting them with oxalyl chloride monoethyl and monophenyl esters, respectively. []

Q14: Can solid-phase synthesis be used for the preparation of oxanilic acid derivatives?

A15: Yes, solid-phase synthesis using oxalic acid as a linker on Wang resin allows the efficient synthesis of N-aryloxamic acids. This method has proven particularly useful for the rapid synthesis of 2-(oxalylamino)benzoic acids, eliminating the need for intermediate purification steps. []

Q15: How do substituents on the aromatic ring of oxanilic acid esters influence their antiallergic activity?

A16: Structure-activity relationship (SAR) studies suggest that an aryl 2'-carbamoyl group and a 3'-methoxy group on the aromatic ring enhance the oral antiallergic activity of oxanilic acid esters. []

Q16: Can computational chemistry be used to predict the metabolic fate of substituted anilines, including the formation of oxanilic acid derivatives?

A17: Yes, computational chemistry techniques, combined with pattern recognition methods like PLS-DA and SIMCA, have been successfully employed to predict the metabolic fate of substituted anilines. These models, based on calculated physicochemical parameters, can predict N-acetylation and subsequent N-oxanilic acid formation. [, ]

Q17: How does the application of S-metolachlor, a common herbicide, impact the bioaugmentation of atrazine-contaminated soils?

A18: Research indicates that even at high concentrations, S-metolachlor does not significantly hinder the bioaugmentation potential of Pseudomonas sp. strain ADP for atrazine degradation in soil. This suggests the potential for using this bacterium in bioremediation strategies for soils contaminated with both herbicides. []

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